1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine
Overview
Description
The compound “1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized using various methods. For example, a series of novel fluorinated pyrazole carboxamides derivatives were designed and synthesized . Another method involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines .Scientific Research Applications
Synthesis and Organic Chemistry
- Exploratory Process Development : A study detailed the development of an environmentally benign and cost-effective route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, showcasing the utility of related pyrazole compounds in the synthesis of complex molecules (Tao Yang et al., 2014).
- Fused Heterocycles Creation : Research demonstrated the use of pyridinium N-(heteroaryl)aminides, showcasing the versatility of pyrazole derivatives in synthesizing imidazo-fused heteroaromatics through gold-catalyzed formal cycloaddition, facilitating the creation of complex molecular architectures (Miguel Garzón & P. Davies, 2014).
Coordination Chemistry and Material Science
- Coordination Chemistry : Pyrazolylpyridine derivatives are highlighted for their coordination chemistry, being versatile terpyridine analogues. They are used in luminescent lanthanide compounds for biological sensing and iron complexes showing unique thermal and photochemical spin-state transitions (M. Halcrow, 2005).
- Photophysics and DFT Study : A study on C*N∧N- and C∧N∧N-coordinated platinum complexes derived from pyrazolylpyridine ligands revealed insights into their structure, photophysics, and electronic transitions, highlighting their potential in materials science (Caleb F. Harris et al., 2013).
Medicinal Chemistry and Drug Design
- Antimalarial Activity : A study on (1H-pyridin-4-ylidene)amines showed potential antimalarial activity, with one derivative demonstrating significant activity against Plasmodium falciparum strains, indicating the medicinal chemistry applications of pyrazolylpyridine derivatives (T. Rodrigues et al., 2009).
- Antitumor, Antifungal, and Antibacterial Activity : Research on pyrazole derivatives highlighted their synthesis, characterization, and biological activities. The study found these compounds to possess promising antitumor, antifungal, and antibacterial pharmacophore sites, underlining the therapeutic potential of such molecules (A. Titi et al., 2020).
Future Directions
While specific future directions for “1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine” were not found, research into related compounds suggests potential for further studies. For example, compound 7g, a N-Pyridylpyrazole Thiazole Derivative, showed excellent insecticidal activities and is suggested as a promising insecticide lead for further studies .
Mechanism of Action
Target of Action
The primary target of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine is the ryanodine receptor . This receptor plays a crucial role in the regulation of calcium ion channels in muscle cells, including both skeletal and cardiac muscles .
Mode of Action
This compound interacts with its target, the ryanodine receptor, by inducing its activation . This activation leads to the release of endogenous calcium ions, which can cause paralysis and ultimately death in sensitive species .
Biochemical Pathways
The compound affects the calcium signaling pathway, specifically the regulation of intracellular calcium levels . By activating the ryanodine receptor, it causes an increase in intracellular calcium levels, which disrupts normal cellular processes and leads to cell death .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of calcium ion homeostasis, leading to cell dysfunction and death . This is particularly effective against certain pests, making the compound a potential ingredient in insecticides .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine on cellular function in in vitro or in vivo studies have not been extensively studied
Dosage Effects in Animal Models
Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZTIOBQTWOKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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